Cas no 2171220-61-2 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid)

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid
- EN300-1487787
- (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid
- 2171220-61-2
-
- インチ: 1S/C25H30N2O5/c1-4-21(23(29)30)26-22(28)13-14-25(2,3)27-24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,4,13-15H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1
- InChIKey: JGXHFFQJTGYOAH-NRFANRHFSA-N
- ほほえんだ: O(C(NC(C)(C)CCC(N[C@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 438.21547206g/mol
- どういたいしつりょう: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487787-250mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1487787-10.0g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1487787-10000mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1487787-100mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1487787-1000mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1487787-1.0g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1487787-0.05g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1487787-2.5g |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1487787-2500mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1487787-500mg |
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]butanoic acid |
2171220-61-2 | 500mg |
$3233.0 | 2023-09-28 |
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acidに関する追加情報
Introduction to (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic Acid (CAS No. 2171220-61-2)
(2S-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2171220-61-2, represents a convergence of advanced chemical synthesis and molecular design, making it a subject of intense research interest.
The molecular structure of this compound is characterized by a chiral center at the 2S position, which contributes to its stereospecific properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in peptide synthesis and drug development. Specifically, the Fmoc group is a protecting group commonly used in solid-phase peptide synthesis, allowing for precise control over peptide bond formation. This feature makes the compound particularly valuable in the synthesis of complex peptides and proteins, which are integral to many therapeutic applications.
The backbone of the molecule consists of an amide linkage between a butanoic acid moiety and an amino group, which is further functionalized with a 4-methylpentyl side chain. This structural arrangement imparts specific physicochemical properties, such as solubility and stability, which are critical factors in drug formulation and delivery. The amide bond not only provides a site for further chemical modification but also contributes to the compound's overall bioactivity by influencing its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological systems. Studies have indicated that the fluorenylmethoxycarbonyl group can enhance binding affinity to certain enzymes and receptors, making it a promising candidate for developing novel therapeutic agents. Additionally, the chiral center at the 2S position allows for the exploration of enantiomeric effects, which can significantly influence pharmacological outcomes.
In vitro studies have demonstrated that (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid exhibits potential bioactivity in several key biological pathways. For instance, research suggests that it may interact with proteases and other enzymes involved in inflammation and immune response. These interactions could make the compound a valuable tool in developing treatments for inflammatory diseases and autoimmune disorders. Furthermore, its structural similarity to known bioactive molecules suggests that it may have additional therapeutic applications that warrant further investigation.
The synthesis of this compound involves multiple steps, including protection-deprotection strategies and stereocontrolled reactions. The use of advanced synthetic methodologies ensures high purity and yield, which are essential for pharmaceutical applications. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly useful in constructing complex peptidomimetics like this one. These synthetic approaches not only facilitate the production of large quantities of the compound but also allow for easy modifications to explore different pharmacological profiles.
The role of fluorinated aromatic groups in medicinal chemistry cannot be overstated. The fluorenylmethoxycarbonyl moiety not only serves as a protecting group but also contributes to the compound's metabolic stability and pharmacokinetic properties. Fluorine atoms are known to enhance binding affinity and metabolic resistance, making fluorinated compounds attractive candidates for drug development. In particular, the presence of multiple fluorine atoms can lead to significant improvements in drug-like properties, such as solubility and bioavailability.
Current research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high enantiomeric purity. Advances in green chemistry principles have also led to efforts to develop more environmentally friendly synthetic methods. These efforts are crucial for ensuring that pharmaceutical compounds can be produced sustainably without compromising on quality or efficacy.
The potential applications of (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid extend beyond traditional drug development. Its unique structural features make it a versatile scaffold for designing novel bioactive molecules with tailored properties. For example, it could be used as a building block for creating peptidomimetics that mimic natural bioactive peptides while offering improved pharmacological profiles.
In conclusion, (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential biological activities. Its synthesis involves sophisticated chemical methodologies, and its applications span across various therapeutic areas. As research continues to uncover new insights into its properties and interactions, this compound is poised to play a crucial role in the development of next-generation therapeutics.
2171220-61-2 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobutanoic acid) 関連製品
- 1173440-17-9((2E)-N-(5-{4-(methylsulfanyl)phenylmethyl}-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 530080-21-8(1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)
- 126127-31-9(n-palmitoyl serinol)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)
- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)
- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)
- 868679-76-9(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate)
- 1805550-84-8(Ethyl 3-(difluoromethyl)-6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylate)




